molecular formula C10H10F3NO4S B6258692 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 250714-51-3

2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No.: B6258692
CAS No.: 250714-51-3
M. Wt: 297.3
InChI Key:
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Description

2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid is an organic compound with the molecular formula C10H10F3NO4S It is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamido moiety, which is further connected to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzenesulfonyl chloride.

    Reaction with Amino Acid: The sulfonyl chloride is then reacted with beta-alanine in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Hydrolysis: The intermediate is subjected to hydrolysis under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This combination of properties makes it a valuable compound for drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(trifluoromethyl)benzenesulfonamido]acetic acid
  • 2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid
  • 2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid

Uniqueness

2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid is unique due to its specific combination of a trifluoromethyl group and a propanoic acid moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The presence of the trifluoromethyl group also enhances its potential biological activity, making it a compound of significant interest in various research fields.

Properties

CAS No.

250714-51-3

Molecular Formula

C10H10F3NO4S

Molecular Weight

297.3

Purity

95

Origin of Product

United States

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